2-Methyl-3,5-bis(trifluoromethyl)aniline
Overview
Description
“2-Methyl-3,5-bis(trifluoromethyl)aniline” is a chemical compound that belongs to the trifluoromethylbenzene series . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of “2-Methyl-3,5-bis(trifluoromethyl)aniline” involves a reaction with 2-chloronicotinate in ethylene glycol . Another method involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide in ethanol and concentrated HCl .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3,5-bis(trifluoromethyl)aniline” is represented by the formula C9H7F6N . The InChI code for this compound is 1S/C9H7F6N/c1-4-6(9(13,14)15)2-5(3-7(4)16)8(10,11)12/h2-3H,16H2,1H3 .
Chemical Reactions Analysis
“2-Methyl-3,5-bis(trifluoromethyl)aniline” may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol . It may also be used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3,5-bis(trifluoromethyl)aniline” include a boiling point of 193.1°C at 760 mmHg . The density of the compound is approximately 1.389 g/cm3 .
Scientific Research Applications
Catalytic Applications
2-Methyl-3,5-bis(trifluoromethyl)aniline has been utilized as an efficient monodentate transient directing group (MonoTDG) in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process achieves symmetrical and unsymmetrical 9-fluorenones with high yields, excellent regioselectivities, broad functional group compatibility, and high atom economy through a dual carbon-hydrogen (C-H) bond activation sequence under mild conditions (Wang et al., 2019).
Synthesis of Novel Compounds
It has been involved in the synthesis process of novel pesticides like Bistrifluron. The synthesis involves nitrating 3,5-Bis-(trifluoromethyl)benzene, followed by reduction and chlorination steps to obtain 2-chloro-3,5-bis(trifluoromethyl)aniline, which is then reacted with 2,6-difluorobenzamide to produce Bistrifluron, a compound exhibiting potent activity against pests (Liu An-chan, 2015).
Material Science and Electronics
In material science, 2-Methyl-3,5-bis(trifluoromethyl)aniline derivatives have been incorporated into novel polyimides for applications requiring materials with high thermal stability, good solubility, and low dielectric constants. These properties are essential for advanced electronic and optoelectronic devices, showing the compound's versatility and importance in material science research (Myung et al., 2003).
Fluorescence and Sensory Applications
The compound has also been used in the design of fluorescent sensors. For example, bis(1,2,3-triazolyl-γ-propylsilatranes) derivatives were synthesized for the detection of Cu2+ ions, showcasing the compound's application in developing sensitive and selective chemosensors (Singh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-methyl-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(9(13,14)15)2-5(3-7(4)16)8(10,11)12/h2-3H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCSYADBUUUTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371172 | |
Record name | 2-methyl-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,5-bis(trifluoromethyl)aniline | |
CAS RN |
243128-44-1 | |
Record name | 2-Methyl-3,5-bis(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243128-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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